molecular formula C11H19NO4 B2580288 Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate CAS No. 2418708-79-7

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate

Cat. No.: B2580288
CAS No.: 2418708-79-7
M. Wt: 229.276
InChI Key: XMPVJBJEKXBEGX-UHFFFAOYSA-N
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Description

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate (CAS: EN300-26861268) is a carbamate-protected oxolane derivative with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . This compound features a tetrahydrofuran (oxolane) ring substituted at the 3-position with a tert-butyl carbamate group, a ketone (4-oxo) group, and two methyl substituents at the 5-position. The tert-butyl carbamate (Boc) group is widely employed in organic synthesis as a protective moiety for amines, ensuring stability under acidic or basic conditions during multi-step reactions.

Properties

IUPAC Name

tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-15-11(4,5)8(7)13/h7H,6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPVJBJEKXBEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CO1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction is carried out at room temperature (17-22°C) using a combination of palladium catalysts and appropriate solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared below with tert-butyl N-(4-aminooxolan-3-yl)carbamate (CAS: 2305080-35-5, molecular formula: C₉H₁₈N₂O₃, molecular weight: 202.25 g/mol) , a closely related analog.

Table 1: Structural and Physical Comparison
Property Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate Tert-butyl N-(4-aminooxolan-3-yl)carbamate
Molecular Formula C₁₅H₁₉NO₃ C₉H₁₈N₂O₃
Molecular Weight (g/mol) 261.32 202.25
Key Functional Groups 4-oxo, 5,5-dimethyl, Boc-protected amine 4-amino, Boc-protected amine
CAS Number EN300-26861268 2305080-35-5
Structural Features Rigid oxolane ring with ketone and methyl groups Flexible oxolane ring with amino group

Reactivity and Stability

  • This compound :

    • The 4-oxo group enhances electrophilicity at the adjacent carbon, making it susceptible to nucleophilic attacks (e.g., Grignard reactions or reductions).
    • The 5,5-dimethyl groups sterically hinder the oxolane ring, reducing ring-opening reactivity under mild conditions .
    • The Boc group stabilizes the amine precursor, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid).
  • Tert-butyl N-(4-aminooxolan-3-yl)carbamate: The 4-amino group introduces nucleophilic character, enabling participation in coupling reactions (e.g., amide bond formation).

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